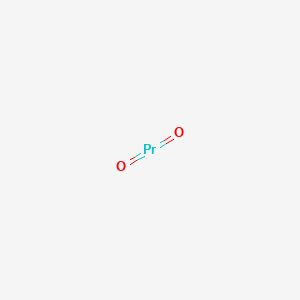
Praseodymium oxide (PrO2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Praseodymium oxide (PrO2) is an inorganic compound that belongs to the group of rare earth oxides. It is a yellowish-green powder that is insoluble in water and alcohol. PrO2 has attracted the attention of researchers due to its unique physical and chemical properties, which make it suitable for various scientific research applications.
Wirkmechanismus
The mechanism of action of Praseodymium oxide (PrO2) is not well understood. However, it is believed that Praseodymium oxide (PrO2) acts as a catalyst by providing active sites for the reaction to occur. In gas sensing, Praseodymium oxide (PrO2) interacts with the gas molecules, leading to a change in its electrical conductivity. In solid oxide fuel cells, Praseodymium oxide (PrO2) acts as an electrolyte by providing a pathway for the movement of ions.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of Praseodymium oxide (PrO2). However, studies have shown that Praseodymium oxide (PrO2) does not have any significant toxic effects on living organisms. It has been reported that Praseodymium oxide (PrO2) can enhance the growth of certain plant species, indicating its potential use in agriculture.
Vorteile Und Einschränkungen Für Laborexperimente
Praseodymium oxide (PrO2) has several advantages for lab experiments, including its high stability, low toxicity, and unique physical and chemical properties. However, its limitations include its high cost, difficulty in synthesis, and limited availability.
Zukünftige Richtungen
There are several future directions for the research on Praseodymium oxide (PrO2), including the development of new synthesis methods, the investigation of its catalytic properties in various reactions, and the exploration of its potential use in biomedical applications. Further studies are needed to understand the mechanism of action of Praseodymium oxide (PrO2) and its potential use in agriculture and environmental remediation.
Conclusion
Praseodymium oxide (Praseodymium oxide (PrO2)) is an inorganic compound that has attracted the attention of researchers due to its unique physical and chemical properties. It has various scientific research applications, including catalysis, gas sensing, and solid oxide fuel cells. Praseodymium oxide (PrO2) has several advantages for lab experiments, including its high stability, low toxicity, and unique physical and chemical properties. However, its limitations include its high cost, difficulty in synthesis, and limited availability. Further research is needed to explore the potential use of Praseodymium oxide (PrO2) in various fields, including agriculture and environmental remediation.
Synthesemethoden
Praseodymium oxide (PrO2) can be synthesized by various methods, including solid-state reaction, hydrothermal synthesis, and sol-gel method. The solid-state reaction involves heating praseodymium metal or praseodymium oxide with oxygen at a high temperature. The hydrothermal synthesis method involves the reaction of praseodymium nitrate with sodium hydroxide in an autoclave at high temperature and pressure. The sol-gel method involves the preparation of a sol by mixing praseodymium nitrate with a solvent, followed by gelation and calcination at high temperature.
Wissenschaftliche Forschungsanwendungen
Praseodymium oxide (PrO2) has various scientific research applications, including catalysis, gas sensing, and solid oxide fuel cells. It has been used as a catalyst in several reactions, including the oxidation of carbon monoxide, methane, and ethanol. Praseodymium oxide (PrO2) has also been used as a gas sensor for the detection of hydrogen, carbon monoxide, and nitrogen dioxide. In solid oxide fuel cells, Praseodymium oxide (PrO2) has been used as an electrolyte material due to its high ionic conductivity.
Eigenschaften
CAS-Nummer |
12036-05-4 |
|---|---|
Produktname |
Praseodymium oxide (PrO2) |
Molekularformel |
O2Pr |
Molekulargewicht |
172.906 g/mol |
IUPAC-Name |
dioxopraseodymium |
InChI |
InChI=1S/2O.Pr |
InChI-Schlüssel |
BOWRJOSABXTXBI-UHFFFAOYSA-N |
SMILES |
O=[Pr]=O |
Kanonische SMILES |
O=[Pr]=O |
Andere CAS-Nummern |
12036-05-4 |
Synonyme |
praseodymium dioxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



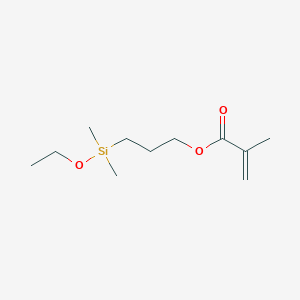
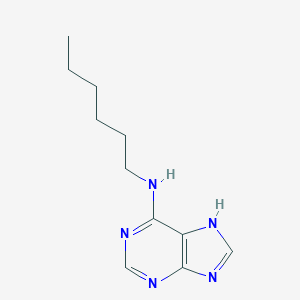

![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B80891.png)


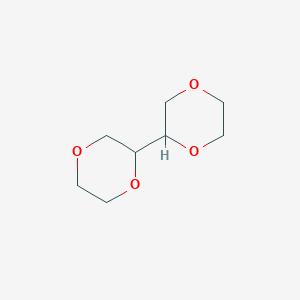
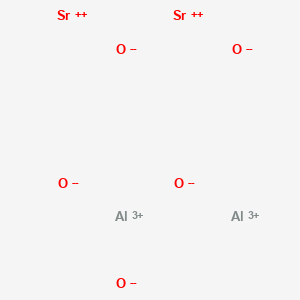
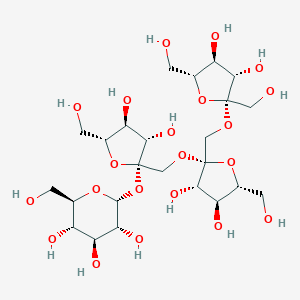
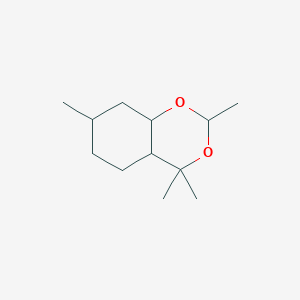
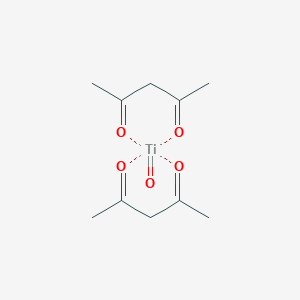
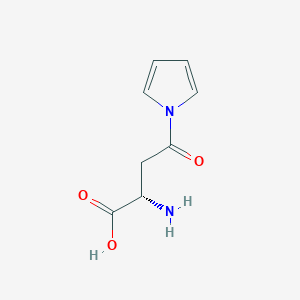

![Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate](/img/structure/B80910.png)